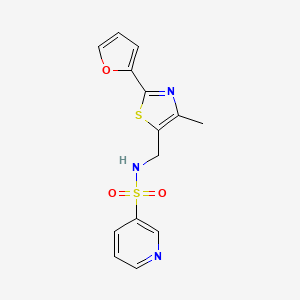

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)pyridine-3-sulfonamide

Description

N-((2-(Furan-2-yl)-4-methylthiazol-5-yl)methyl)pyridine-3-sulfonamide is a synthetic sulfonamide derivative featuring a thiazole core substituted with a furan ring and a pyridine-sulfonamide side chain. The thiazole moiety contributes to its aromatic stability, while the sulfonamide group enhances hydrogen-bonding capacity, a critical feature for molecular interactions in biological systems. Structural analogs of this compound are often explored in drug discovery due to their modular synthesis and tunable electronic properties.

Properties

IUPAC Name |

N-[[2-(furan-2-yl)-4-methyl-1,3-thiazol-5-yl]methyl]pyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O3S2/c1-10-13(21-14(17-10)12-5-3-7-20-12)9-16-22(18,19)11-4-2-6-15-8-11/h2-8,16H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUTDHIWROLTUDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CO2)CNS(=O)(=O)C3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Attachment of the Furan Ring: The furan ring is introduced through a Friedel-Crafts acylation reaction, where a furan derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Formation of the Pyridine Sulfonamide:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of robust catalysts to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones under mild oxidative conditions.

Reduction: The thiazole ring can be reduced to form dihydrothiazoles using reducing agents like sodium borohydride.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Dihydrothiazoles and related compounds.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise as a pharmaceutical agent due to its structural characteristics that allow for interaction with biological targets.

Anticancer Activity

Research indicates that thiazole and pyridine derivatives exhibit significant anticancer properties. For instance, compounds similar to N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)pyridine-3-sulfonamide have been synthesized and tested against various cancer cell lines, demonstrating cytotoxic effects. A study reported that thiazole-pyridine hybrids displayed better efficacy against breast cancer cell lines compared to standard treatments like 5-fluorouracil, with IC50 values indicating potent activity .

| Compound | Cancer Cell Line | IC50 Value (µM) | Comparison Drug |

|---|---|---|---|

| Thiazole-Pyridine Hybrid | MCF-7 | 5.71 | 5-Fluorouracil |

| This compound | PC3 | TBD | TBD |

Antimicrobial Properties

The compound has also been evaluated for its antibacterial activity against both Gram-positive and Gram-negative bacteria. In vitro assays demonstrated that derivatives of this compound exhibited superior antibacterial effects compared to existing antibiotics, suggesting potential for development as a new antimicrobial agent .

Neuropharmacology

The neuroprotective properties of compounds containing thiazole and pyridine moieties have garnered attention in the context of neurodegenerative diseases.

Structure-Activity Relationship (SAR) Studies

Understanding the relationship between chemical structure and biological activity is critical for optimizing the efficacy of this compound.

Key Findings from SAR Analysis

Recent studies have highlighted specific structural features that enhance the biological activity of thiazole-pyridine compounds:

- Substituents on the Thiazole Ring : The presence of electron-withdrawing groups significantly increases anticancer activity.

- Pyridine Sulfonamide Linkage : This linkage appears to enhance solubility and bioavailability, crucial for effective drug design .

Case Studies

Several case studies illustrate the practical applications of this compound:

Case Study: Anticancer Activity

A recent study synthesized a series of thiazole-pyridine hybrids and tested their effects on various cancer cell lines, revealing promising results in terms of cytotoxicity and selectivity towards cancer cells over normal cells.

Case Study: Antimicrobial Efficacy

Another investigation focused on the antibacterial properties of a related compound, demonstrating significant inhibition against resistant bacterial strains, suggesting a potential role in treating infections caused by multidrug-resistant organisms .

Mechanism of Action

The mechanism of action of N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor binding domains. The exact pathways and targets depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)pyridine-3-sulfonamide and related compounds from the literature:

Key Observations :

Structural Diversity: The target compound’s thiazole-furan core distinguishes it from pyrimidine- or pyrazole-based analogs (e.g., ). The pyridine-sulfonamide side chain contrasts with morpholinosulfonyl or nitroacetamide groups in related molecules, altering electronic properties and target selectivity.

Ranitidine analogs, synthesized under USP guidelines, emphasize scalability but may require stringent purification .

However, the absence of nitro or morpholine groups may reduce metabolic liabilities compared to ranitidine-related compounds .

Physicochemical Properties: The pyridine-sulfonamide group likely enhances aqueous solubility relative to nitroacetamide-containing analogs. In contrast, the morpholinosulfonyl-thiazole derivative’s 99% HPLC purity underscores the importance of purification methods for bioactive molecules .

Limitations and Contradictions

- Data Gaps : Direct experimental data (e.g., crystallography, bioactivity) for the target compound are absent in the provided evidence, necessitating extrapolation from analogs.

- Contradictory Trends : While sulfonamides generally enhance solubility, the furan-thiazole core may introduce hydrophobicity, complicating formulation .

Biological Activity

N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)pyridine-3-sulfonamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has a molecular formula of CHNOS and a molecular weight of approximately 280.31 g/mol. It features a furan ring, a thiazole moiety, and a pyridine sulfonamide group, which are crucial for its biological interactions.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and furan rings have shown potent activity against various pathogens. The minimum inhibitory concentration (MIC) values for related compounds often range from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating strong bactericidal effects .

Anticancer Potential

Compounds with sulfonamide groups have been explored for their anticancer properties. They are believed to inhibit key enzymes involved in cancer cell proliferation. The incorporation of the thiazole and furan moieties enhances the selectivity and potency of these compounds against cancer cell lines, as evidenced by structure-activity relationship studies .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications at various positions on the molecule:

- Furan Ring : The presence of electron-donating or electron-withdrawing groups can enhance or diminish activity.

- Thiazole Moiety : Modifications at the 4-position have been shown to affect antimicrobial potency significantly.

- Pyridine Sulfonamide : This group is critical for interaction with target enzymes and receptors.

Case Studies

- Antimicrobial Evaluation : A study evaluated the antimicrobial activity of various thiazole derivatives, revealing that those with similar structural features to this compound exhibited enhanced activity against resistant strains of bacteria .

- Cytotoxicity Assessment : In vitro tests demonstrated that the compound exhibited low cytotoxicity against HepG2 liver cells while maintaining efficacy against bacterial strains, suggesting a favorable therapeutic index .

Research Findings

A summary of key findings from recent literature includes:

Q & A

Basic: What are the established synthetic routes for N-((2-(furan-2-yl)-4-methylthiazol-5-yl)methyl)pyridine-3-sulfonamide, and how do reaction conditions affect yield and purity?

Methodological Answer:

The synthesis typically involves multi-step reactions starting with the formation of the thiazole core. Key steps include:

- Thiazole Ring Formation: Cyclocondensation of thiourea derivatives with α-haloketones or via Hantzsch thiazole synthesis. For example, furan-substituted thiazoles are synthesized by reacting 2-furan carboxaldehyde with thioamides under acidic conditions .

- Sulfonamide Coupling: The pyridine-3-sulfonamide group is introduced via nucleophilic substitution or Mitsunobu reaction, requiring anhydrous solvents (e.g., DMF or THF) and catalysts like triethylamine .

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical for achieving >95% purity. Optimizing reaction temperature (60–80°C) and stoichiometric ratios (1:1.2 for sulfonamide coupling) minimizes by-products like unreacted intermediates .

Basic: Which analytical techniques are most effective for structural elucidation and purity assessment of this compound?

Methodological Answer:

- Spectroscopy:

- Chromatography:

- X-ray Crystallography: Single-crystal X-ray diffraction (e.g., Mo-Kα radiation) resolves stereochemistry and confirms bond angles in analogs like pyridazine-thiazole hybrids .

Advanced: How can structure-activity relationship (SAR) studies guide optimization of this compound’s bioactivity?

Methodological Answer:

SAR strategies focus on modifying three regions:

- Thiazole Core: Introducing electron-withdrawing groups (e.g., -CF) at the 4-methyl position enhances metabolic stability, as seen in analogs with improved pharmacokinetic profiles .

- Furan Substituent: Replacing furan with bioisosteres (e.g., thiophene) modulates lipophilicity and target binding, as demonstrated in triazole-based antimicrobial agents .

- Sulfonamide Linker: Varying the pyridine ring’s substituents (e.g., -OCH or -F) alters hydrogen-bonding interactions with enzymes like carbonic anhydrase .

Experimental Design: Parallel synthesis of derivatives followed by in vitro assays (e.g., enzyme inhibition IC) and computational docking (AutoDock Vina) identifies critical pharmacophores .

Advanced: What experimental approaches resolve contradictions in reported biological activity data across studies?

Methodological Answer:

Discrepancies in bioactivity (e.g., varying IC values) arise from:

- Assay Conditions: Standardize protocols (e.g., ATP concentration in kinase assays) and use reference inhibitors (e.g., staurosporine for kinase studies) to control variability .

- Compound Solubility: Pre-solubilize in DMSO (≤0.1% final concentration) and validate stock solutions via LC-MS to avoid aggregation artifacts .

- Cellular Uptake: Use radiolabeled analogs (e.g., C-tagged) to quantify intracellular concentrations and correlate with activity .

- Meta-Analysis: Apply statistical tools (e.g., ANOVA with post-hoc tests) to compare datasets from independent studies, adjusting for batch effects .

Advanced: How can computational modeling predict target interactions and guide rational design?

Methodological Answer:

- Molecular Docking: Use Schrödinger Suite or GROMACS to simulate binding to targets like EGFR or COX-2. Key interactions include:

- Sulfonamide oxygen hydrogen-bonding with catalytic residues (e.g., Thr790 in EGFR) .

- Furan π-π stacking with hydrophobic pockets .

- Molecular Dynamics (MD): 100-ns simulations (AMBER force field) assess binding stability; root-mean-square deviation (RMSD) <2 Å indicates robust target engagement .

- ADMET Prediction: Tools like SwissADME forecast bioavailability (%F >30) and blood-brain barrier penetration (logBB <0.3) to prioritize analogs .

Advanced: What strategies mitigate synthetic challenges in scaling up this compound for preclinical studies?

Methodological Answer:

- Catalyst Optimization: Replace homogeneous catalysts (e.g., Pd(PPh)) with recyclable heterogeneous alternatives (e.g., Pd/C) to reduce costs .

- Flow Chemistry: Continuous flow reactors improve heat/mass transfer during exothermic steps (e.g., thiazole cyclization), enhancing reproducibility at >10 g scale .

- Green Chemistry: Substitute toxic solvents (e.g., DMF) with biodegradable ionic liquids (e.g., [BMIM]BF) without compromising yield .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.